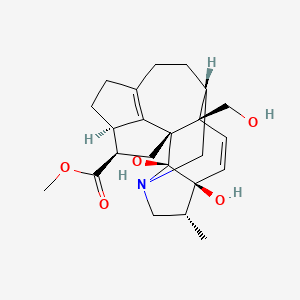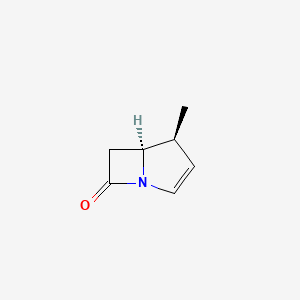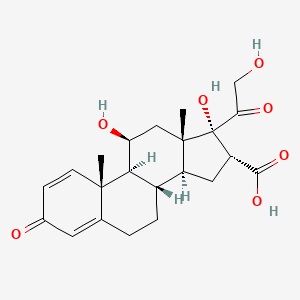![molecular formula C28H44O3 B1257031 (E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B1257031.png)
(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol, also known as 24, 25-Dihydroxy vitamin D2, is a hydroxylated metabolite of vitamin D2. It is a synthetic analog of vitamin D and plays a crucial role in various biological processes. This compound is significant in the study of vitamin D metabolism and its effects on health.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol involves multiple hydroxylation steps. The primary synthetic route includes the hydroxylation of vitamin D2 at the 24th and 25th positions. This process typically requires specific catalysts and controlled reaction conditions to ensure the correct placement of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to maintain high purity and yield. The process includes the use of specialized equipment to control temperature, pressure, and reaction time, ensuring the consistent production of the compound.
化学反応の分析
Types of Reactions
(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to different derivatives.
Substitution: Substitution reactions can occur at the hydroxyl positions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound. These products are essential for studying the metabolic pathways and biological effects of vitamin D analogs.
科学的研究の応用
(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol has numerous applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of vitamin D analogs.
Biology: The compound is crucial in understanding the metabolic pathways of vitamin D and its role in cellular processes.
Medicine: Research on this compound helps in developing treatments for vitamin D deficiency and related disorders.
Industry: The compound is used in the production of vitamin D supplements and fortified foods.
作用機序
(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol exerts its effects by binding to the vitamin D receptor (VDR), which is present in various cells throughout the body. This binding activates the receptor, leading to the regulation of gene expression and modulation of cellular processes. The compound influences calcium and phosphate metabolism, immune function, and cell proliferation.
類似化合物との比較
Similar Compounds
1, 25-Dihydroxy vitamin D3: Another hydroxylated metabolite of vitamin D, known for its potent biological activity.
25-Hydroxy vitamin D3: A precursor to the active form of vitamin D, essential for maintaining calcium homeostasis.
24, 25-Dihydroxy vitamin D3: Similar to (E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol but derived from vitamin D3.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which gives it distinct biological properties. Its role as a synthetic analog of vitamin D2 makes it valuable for research and therapeutic applications, particularly in understanding the diverse functions of vitamin D metabolites.
特性
分子式 |
C28H44O3 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11+ |
InChIキー |
BPEQZNMKGFTMQE-YXACAVFMSA-N |
異性体SMILES |
CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C |
正規SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
同義語 |
24,25-dihydroxyergocalciferol 24,25-dihydroxyvitamin D2 24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24S)-isomer 24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24xi)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-[2-(2-Fluorophenyl)ethylamino]-3-nitrophenyl]-3-[[2-(1-naphthalenyl)-1-oxoethyl]amino]propanamide](/img/structure/B1256949.png)
![(3S)-3-[(2S)-2-Amino-3-hydroxybutyl]pyrrolidin-2-one](/img/structure/B1256950.png)





![[(9R,10S,11S,13R,15S,19S,20R,21S,23E)-19-[(E,2S,3S,7R,8R,9R)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-11-hydroxy-9,21-dimethoxy-10,13,20-trimethyl-6,8,17-trioxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,23,25(28)-pentaen-15-yl] carbamate](/img/structure/B1256960.png)






